

Preparing NRL-1049 Stock Solution for Cell Culture: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of **NRL-1049**, a selective ROCK2 inhibitor, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, sterility, and efficacy of the compound in your experimental setup.

Quantitative Data Summary

The following table summarizes the key quantitative data for **NRL-1049**, essential for accurate stock solution preparation and use.



Parameter	Value	Source(s)
Synonyms	BA-1049	[1][2][3]
CAS Number	1973494-16-4	[1][3]
Molecular Weight	319.42 g/mol	[1][2][4]
IC50 (ROCK2)	0.59 μΜ	[1][2][4]
IC ₅₀ (ROCK1)	26 μΜ	[1][4]
Recommended Solvent	Dimethyl Sulfoxide (DMSO), cell culture grade	[2]
Solubility in DMSO	≥ 32 mg/mL (≥ 100.18 mM)	[2]
Recommended Stock Concentration	10 mM	[5]
Storage of Powder	-20°C for up to 3 years	[2][4]
Storage of Stock Solution	-80°C for up to 1 year; -20°C for up to 1 month	[2]
Final DMSO Concentration in Media	Should be \leq 0.5%, ideally \leq 0.1% to avoid cytotoxicity	[6][7]

Experimental Protocols

This section provides a detailed methodology for the preparation of a 10 mM stock solution of NRL-1049.

Materials

- NRL-1049 powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes (1.5 mL)
- Calibrated analytical balance



- · Vortex mixer
- Sterile, DMSO-compatible syringe filters (0.22 μm pore size, e.g., PTFE or nylon)[8]
- Sterile syringes
- Sterile, cryo-compatible storage vials

Stock Solution Preparation (10 mM)

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and solvents.

- Equilibrate Reagents: Allow the NRL-1049 powder vial and the sterile DMSO to come to room temperature before opening to prevent condensation.
- Weighing NRL-1049:
 - On a calibrated analytical balance, carefully weigh out the desired amount of NRL-1049 powder into a sterile 1.5 mL microcentrifuge tube.
 - Calculation for 1 mL of 10 mM Stock Solution:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 319.42 g/mol x 1000 mg/g = 3.1942 mg
- Dissolving NRL-1049:
 - Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the NRL-1049 powder. For the example above, add 1 mL of DMSO.
 - Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.[5]
- Sterilization (Recommended):
 - While DMSO is generally considered to be self-sterilizing, for sensitive cell culture applications, sterile filtration is the recommended method for ensuring the sterility of the



stock solution.[8][9]

- Using a sterile syringe, draw up the NRL-1049/DMSO solution.
- Attach a sterile, DMSO-compatible 0.22 μm syringe filter to the syringe.
- Dispense the solution through the filter into a new sterile microcentrifuge tube or directly into sterile cryo-compatible storage vials.
- · Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, cryo-compatible vials.
 [5][7]
 - Clearly label each aliquot with the compound name (NRL-1049), concentration (10 mM), solvent (DMSO), and the date of preparation.
 - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

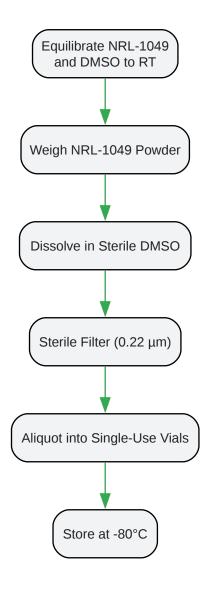
Preparation of Working Solution

- Thaw a single aliquot of the 10 mM NRL-1049 stock solution at room temperature.
- Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration.
 - Example for a 10 μM final concentration in 10 mL of media:
 - Use the M1V1 = M2V2 formula:
 - (10 mM) x V1 = (0.010 mM) x (10 mL)
 - $V1 = 0.01 \text{ mL} = 10 \mu\text{L}$
 - Add 10 μL of the 10 mM stock solution to 10 mL of cell culture medium.



- Mix the working solution thoroughly by gentle pipetting or swirling before adding it to your cells.
- Important: Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any solvent effects.

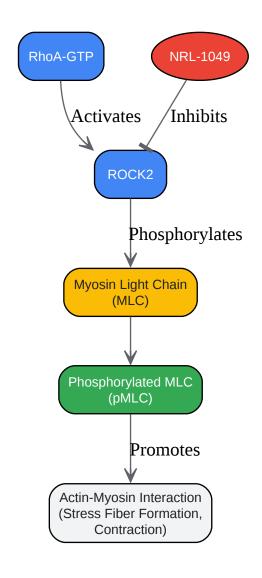
Diagrams



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Caption: Experimental workflow for **NRL-1049** stock solution preparation.





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